molecular formula C8H8O6S B1232411 Caff-ol sulfate CAS No. 158080-67-2

Caff-ol sulfate

Cat. No.: B1232411
CAS No.: 158080-67-2
M. Wt: 232.21 g/mol
InChI Key: BGUVCXKOVJXTPG-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caff-ol sulfate is hypothesized to be an organic sulfate ester derived from a caffeoyl alcohol or related phenolic compound. While direct structural data is unavailable in the provided evidence, its nomenclature suggests a sulfated derivative of a caffeic alcohol (a "caff-" prefix indicating caffeine or caffeic acid analogs). Such compounds are often implicated in plant secondary metabolism, particularly in the biosynthesis of aromatic compounds. Further research is needed to confirm its exact structure and biological pathways.

Properties

CAS No.

158080-67-2

Molecular Formula

C8H8O6S

Molecular Weight

232.21 g/mol

IUPAC Name

[(E)-2-(3,4-dihydroxyphenyl)ethenyl] hydrogen sulfate

InChI

InChI=1S/C8H8O6S/c9-7-2-1-6(5-8(7)10)3-4-14-15(11,12)13/h1-5,9-10H,(H,11,12,13)/b4-3+

InChI Key

BGUVCXKOVJXTPG-ONEGZZNKSA-N

SMILES

C1=CC(=C(C=C1C=COS(=O)(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/OS(=O)(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=COS(=O)(=O)O)O)O

Synonyms

2-(3',4'-dihydroxyphenyl)ethylene sulfate
2-(3',4'-dihydroxyphenyl)ethylene sulfate, (Z)-isomer
caff-ol sulfate

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Organic sulfates share a sulfate ester functional group (–OSO₃⁻) attached to an organic moiety. Key analogs include:

  • Vanillic Acid Sulfate : A methoxybenzoic acid derivative sulfated at the 4-position. Classified under benzoic acids and derivatives, it is structurally more complex than Caff-ol sulfate due to its carboxylic acid and methoxy groups .
  • Phenyl Sulfate : A simple aromatic sulfate ester (C₆H₆O₄S) with a sulfate group directly bonded to a benzene ring. Its minimalistic structure contrasts with this compound’s hypothesized caffeoyl backbone .
  • Ceftolozane Sulfate : A pharmaceutical sulfate ester used in antibiotics. Its large, heterocyclic structure differs significantly from smaller plant-derived sulfates like this compound .

Functional and Application Comparison

Compound Key Applications/Functional Roles References
This compound Hypothesized role in plant aroma biosynthesis (e.g., pineapple fruit quality enhancement)
Vanillic Acid Sulfate Biomarker in metabolic studies; research applications in phenolic metabolism
Phenyl Sulfate Model compound in biochemical studies; potential use in organic synthesis
Ceftolozane Sulfate Clinical antibiotic for treating bacterial infections

Physicochemical Properties

Property This compound* Vanillic Acid Sulfate Phenyl Sulfate
Molecular Formula Hypothetical: C₉H₁₀O₆S C₈H₈O₇S C₆H₆O₄S
Molecular Weight ~258 g/mol 248.21 g/mol 174.17 g/mol
Solubility Likely water-soluble (inferred) Data unavailable Data unavailable

*Calculated based on structural analogy.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Biological Role
This compound Caffeoyl alcohol + sulfate Phenolic hydroxyl, sulfate Plant aroma modulation
Vanillic Acid Sulfate Methoxybenzoic acid + sulfate Carboxylic acid, methoxy, sulfate Biomarker in metabolic studies
Phenyl Sulfate Benzene ring + sulfate Aromatic ring, sulfate Biochemical research

Table 2: Industrial and Research Relevance

Compound Sector/Field Significance
This compound Agriculture/Food Science Potential enhancer of fruit quality
Vanillic Acid Sulfate Biomedical Research Studying phenolic metabolism
Phenyl Sulfate Organic Chemistry Synthetic intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caff-ol sulfate
Reactant of Route 2
Caff-ol sulfate

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